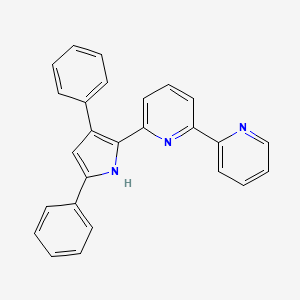
6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a bipyridine core substituted with a diphenylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a halogenated bipyridine is coupled with a boronic acid derivative of diphenylpyrrole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrrole and bipyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could lead to partially or fully hydrogenated bipyridine derivatives.
Scientific Research Applications
6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Mechanism of Action
The mechanism of action of 6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the bipyridine moiety. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. In biological applications, its mechanism may involve interactions with cellular components, leading to fluorescence or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another bipyridine derivative used in coordination chemistry.
2,6-Bis(1,4-diphenyl-5-hydroxy-1H-pyrazol-3-yl)pyridine: Known for its spin-crossover properties in metal complexes.
Aza-BODIPY compounds: Similar in terms of photophysical properties and applications in bioimaging and photodynamic therapy.
Uniqueness
6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes and in applications requiring specific photophysical characteristics.
Properties
CAS No. |
499969-98-1 |
|---|---|
Molecular Formula |
C26H19N3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(3,5-diphenyl-1H-pyrrol-2-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C26H19N3/c1-3-10-19(11-4-1)21-18-25(20-12-5-2-6-13-20)29-26(21)24-16-9-15-23(28-24)22-14-7-8-17-27-22/h1-18,29H |
InChI Key |
GIDUQKRSGVTINX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















